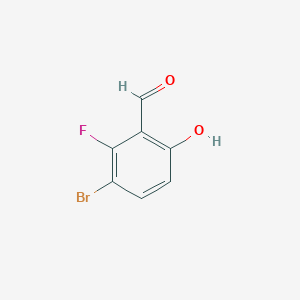

3-Bromo-2-fluoro-6-hydroxybenzaldehyde

描述

Structure

3D Structure

属性

IUPAC Name |

3-bromo-2-fluoro-6-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFO2/c8-5-1-2-6(11)4(3-10)7(5)9/h1-3,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCZNTUDWVQSVHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1O)C=O)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Route Design

Retrosynthetic Analysis of 3-Bromo-2-fluoro-6-hydroxybenzaldehyde

A retrosynthetic analysis of this compound suggests several potential synthetic pathways. The final formylation step is a key consideration. The aldehyde group can be introduced onto a pre-halogenated phenolic precursor. This leads to the disconnection of the C-C bond between the aromatic ring and the formyl group, pointing towards a formylation reaction as a late-stage transformation.

The core of the retrosynthesis involves the strategic introduction of the bromine and fluorine atoms onto a phenolic backbone. The directing effects of the hydroxyl, fluoro, and bromo groups must be carefully managed. The hydroxyl group is a strong activating ortho-, para-director, while fluorine is a deactivating ortho-, para-director. Bromine is also a deactivating ortho-, para-director.

One plausible retrosynthetic route begins with the disconnection of the aldehyde group, leading to 3-bromo-2-fluorophenol (B134220). This intermediate can be further disconnected to simpler precursors. The sequence of bromination and fluorination is critical to achieve the desired 1,2,3,6-substitution pattern.

Approaches to Aromatic Bromination and Fluorination

The introduction of halogen atoms onto an aromatic ring can be achieved through various methods, each with its own advantages and limitations regarding regioselectivity and reactivity.

Electrophilic aromatic substitution (EAS) is a fundamental method for introducing halogens to an aromatic ring. masterorganicchemistry.comwikipedia.org For bromination, molecular bromine (Br₂) is often used in conjunction with a Lewis acid catalyst such as FeBr₃ or AlCl₃. masterorganicchemistry.comyoutube.comlibretexts.org The catalyst polarizes the Br-Br bond, generating a more potent electrophile. libretexts.org Phenols are highly activated substrates for EAS and can often be brominated without a catalyst. msu.edubyjus.com In fact, the reaction of phenol (B47542) with bromine water can lead to the formation of 2,4,6-tribromophenol, highlighting the challenge of controlling selectivity. byjus.comyoutube.com To achieve monobromination, milder conditions, such as using a non-polar solvent at low temperatures, are necessary. byjus.comyoutube.com

Direct fluorination of aromatic compounds with fluorine gas (F₂) is highly exothermic and difficult to control, often resulting in a mixture of products and even explosions. libretexts.orgjove.com Therefore, alternative fluorinating agents are typically employed. Reagents like Selectfluor are used to deliver an electrophilic fluorine source in a more controlled manner. jove.com

| Halogenation Method | Reagents | Key Features |

| Electrophilic Bromination | Br₂, FeBr₃/AlCl₃ | Catalytic activation needed for less reactive rings. masterorganicchemistry.comlibretexts.org |

| Electrophilic Bromination of Phenols | Br₂ in non-polar solvent | No catalyst required due to the activating hydroxyl group. msu.edubyjus.com |

| Electrophilic Fluorination | F₂ | Highly reactive and difficult to control. jove.com |

| Electrophilic Fluorination | Selectfluor | Controlled source of electrophilic fluorine. jove.com |

Nucleophilic aromatic substitution (SₙAr) provides an alternative route for introducing fluorine. This reaction involves the attack of a nucleophile, such as fluoride (B91410) ion, on an aromatic ring that is activated by electron-withdrawing groups positioned ortho or para to a suitable leaving group. nih.govmasterorganicchemistry.comchemistrysteps.com The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. nih.govmasterorganicchemistry.com Interestingly, in SₙAr reactions, fluoride can act as a leaving group, but its high electronegativity also activates the ring towards nucleophilic attack, making the addition of the nucleophile the rate-determining step. masterorganicchemistry.comstackexchange.com

Directed ortho-metalation (DoM) is a powerful strategy for achieving regioselective functionalization of aromatic rings. researchgate.netuwindsor.ca This technique utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. uwindsor.ca The resulting aryllithium intermediate can then be quenched with an electrophilic halogen source to introduce a halogen atom with high regioselectivity. For phenols, the hydroxyl group can be protected as a carbamate, which serves as an effective DMG. researchgate.net This approach allows for the precise installation of halogens at positions that might be difficult to access through classical electrophilic substitution. researchgate.net

Halogen exchange reactions, such as the Halex process, can be used to replace one halogen with another. This is particularly useful for introducing fluorine. For instance, an aryl bromide or iodide can be treated with a fluoride salt, often in the presence of a catalyst, to yield the corresponding aryl fluoride. The reactivity of halogens in such exchanges often follows the order I > Br > Cl > F as leaving groups. nih.gov

Formylation Techniques for Benzaldehyde (B42025) Derivatives

The introduction of an aldehyde group onto a phenolic substrate to form a hydroxybenzaldehyde can be accomplished through several named reactions.

The Reimer-Tiemann reaction involves the reaction of a phenol with chloroform (B151607) in a basic solution to introduce a formyl group primarily at the ortho position.

The Duff reaction uses hexamethylenetetramine as the formylating agent in the presence of an acid, also favoring ortho-formylation of phenols. jst.go.jp

Another effective method for the ortho-formylation of phenols involves the use of paraformaldehyde and magnesium dichloride in the presence of a base like triethylamine. orgsyn.orgresearchgate.net This method has been shown to be highly regioselective for the ortho position and is applicable to a range of substituted phenols. orgsyn.orgresearchgate.net A specific procedure for the synthesis of 3-bromo-2-hydroxybenzaldehyde (B158676) utilizes 2-bromophenol (B46759), paraformaldehyde, and anhydrous magnesium dichloride in refluxing tetrahydrofuran with triethylamine. nih.gov

Palladium-catalyzed formylation reactions of aryl halides have also been developed, using carbon monoxide or other C1 sources. organic-chemistry.org These methods offer an alternative for introducing the aldehyde functionality.

| Formylation Reaction | Reagents | Key Features |

| Reimer-Tiemann Reaction | Chloroform, Base | Primarily ortho-formylation of phenols. |

| Duff Reaction | Hexamethylenetetramine, Acid | Ortho-formylation of phenols. jst.go.jp |

| Paraformaldehyde Method | Paraformaldehyde, MgCl₂, Triethylamine | Highly regioselective for ortho-formylation. orgsyn.orgresearchgate.net |

| Palladium-Catalyzed Formylation | Aryl Halide, CO source, Pd catalyst | Formylation of pre-functionalized aromatics. organic-chemistry.org |

Vilsmeier-Haack Formylation Methodologies

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic compounds. organic-chemistry.org The reaction employs a substituted formamide (B127407), such as N,N-dimethylformamide (DMF), and a phosphorus oxychloride (POCl₃) to generate an electrophilic chloroiminium ion, known as the Vilsmeier reagent. libretexts.org This reagent is a relatively weak electrophile, and therefore, the reaction is most effective on aromatic rings bearing electron-donating groups, such as the hydroxyl group in phenols or the methoxy (B1213986) group in anisoles. libretexts.org

For the synthesis of this compound, a potential precursor would be 2-bromo-3-fluorophenol (B45789). The hydroxyl group is a strong activating, ortho-para directing group. However, the regiochemical outcome of the formylation would be influenced by the presence of the halogen substituents. Generally, Vilsmeier-Haack formylation of phenols tends to occur at the para position unless it is blocked, in which case ortho-formylation is observed. nih.gov In the case of 2-bromo-3-fluorophenol, the para position to the hydroxyl group is occupied by the bromine atom. Therefore, formylation would be directed to the ortho positions. Of the two available ortho positions (C2 and C6), the C6 position is sterically less hindered, making it the more likely site of electrophilic attack.

The reaction mechanism involves the formation of the Vilsmeier reagent, followed by electrophilic aromatic substitution on the phenol ring. The initial product is an iminium ion, which is subsequently hydrolyzed during workup to yield the final aldehyde. nih.gov The reactivity of the phenol can be enhanced, and ortho-selectivity can be improved by using transition metal catalysts. wikipedia.org

Table 1: Vilsmeier-Haack Reaction Parameters

| Parameter | Description |

|---|---|

| Substrate | Electron-rich arenes (e.g., phenols, anisoles, anilines). organic-chemistry.org |

| Reagents | DMF/POCl₃ (or other acid chlorides like SOCl₂). nih.gov |

| Electrophile | Chloroiminium salt (Vilsmeier reagent). libretexts.org |

| Key Feature | Mild conditions, suitable for activated rings. |

| Regioselectivity | Generally para-directing; ortho if para is blocked. nih.gov |

Grignard Reagent-Mediated Formylation Approaches

An alternative strategy involves the use of an organometallic intermediate, specifically a Grignard reagent. This approach, often referred to as the Bouveault aldehyde synthesis, entails the formation of an aryl magnesium halide from an aryl halide, which is then treated with a formylating agent like DMF. pressbooks.pub

A plausible route would start from a precursor such as 1,3-dibromo-2-fluoro-4-methoxybenzene. The synthesis of the Grignard reagent would preferentially occur at the more reactive carbon-bromine bond compared to the carbon-fluorine bond. libretexts.org The phenolic hydroxyl group must be protected, for instance as a methyl ether (methoxy group), because the acidic proton of a phenol would quench the Grignard reagent. oup.com

The strategic steps would be:

Protection: The hydroxyl group of a suitable precursor like 2-bromo-3-fluorophenol is protected as a methoxy ether.

Halogenation: An additional bromine atom is introduced to provide a handle for Grignard formation. This would likely be directed by the existing substituents to form a dihaloanisole derivative.

Grignard Formation: The aryl dihalide is reacted with magnesium metal in an ether solvent (like diethyl ether or THF) to form the corresponding Grignard reagent. wikipedia.org

Formylation: The Grignard reagent is then reacted with DMF. The reaction proceeds via nucleophilic addition of the organometallic carbon to the carbonyl carbon of DMF, forming a hemiaminal intermediate.

Hydrolysis: Subsequent acidic workup hydrolyzes the intermediate to yield the aldehyde. pressbooks.pub

Deprotection: The methoxy group is then cleaved to reveal the final hydroxyl group.

This method offers a different regiochemical control compared to direct electrophilic formylation, as the position of the aldehyde is determined by the initial position of the halogen used to form the Grignard reagent.

Duff Reaction and Related Aldehyde Synthesis

The Duff reaction is a classic method for the formylation of highly activated aromatic compounds, particularly phenols. wikipedia.orgchem-station.com The reaction uses hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, typically glycerol (B35011) and boric acid or trifluoroacetic acid. lookchem.com A key characteristic of the Duff reaction is its high ortho-selectivity with respect to the hydroxyl group. wikipedia.org

The reaction mechanism is understood to involve the formation of an iminium ion from protonated HMTA, which then acts as the electrophile in an electrophilic aromatic substitution. The resulting benzylamine-type intermediate undergoes an intramolecular redox reaction and subsequent hydrolysis to furnish the aldehyde. wikipedia.org While generally inefficient in terms of yield, its high ortho-selectivity makes it a valuable tool for synthesizing specific salicylaldehyde (B1680747) derivatives. wikipedia.org

Hydroxyl Group Introduction and Manipulation

The hydroxyl group is a key feature of the target molecule and plays a crucial role in directing the formylation reactions. Its introduction can be planned either before or after the main C-C bond-forming steps.

Demethylation of Methoxy Precursors (e.g., 2-Fluoro-6-methoxybenzaldehyde)

In many synthetic routes, particularly those involving organometallic reagents like Grignard reagents, it is advantageous to protect the phenolic hydroxyl group as a more inert ether, most commonly a methyl ether (methoxy group). oup.com The final step in such a sequence is the cleavage of this ether to unmask the hydroxyl group.

A key intermediate for the target molecule would be 3-Bromo-2-fluoro-6-methoxybenzaldehyde. This precursor could potentially be synthesized by the bromination of 2-fluoro-6-methoxybenzaldehyde. The deprotection of this methoxy group to yield the final product is a critical transformation.

Several reagents are effective for the demethylation of aryl methyl ethers:

Boron Tribromide (BBr₃): This is a powerful and widely used Lewis acid for cleaving ethers. It is highly effective at low temperatures, but care must be taken as it can sometimes interact with aldehyde groups. researchgate.netnih.gov

Thiolates: Nucleophilic cleavage using sodium or potassium salts of thiols (e.g., ethanethiolate, dodecanethiolate) in aprotic polar solvents like DMF is another effective method. nih.govreddit.com These methods are often milder than using strong Lewis acids.

Strong Acids: Reagents like hydrobromic acid (HBr) or hydriodic acid (HI) can cleave aryl methyl ethers, though they often require high temperatures.

Pyridinium p-toluenesulfonate (PPTS): Under microwave irradiation, this reagent can deprotect aryl methyl ethers in high yields under solvent-free conditions. researchgate.net

Table 2: Comparison of Demethylation Reagents for Aryl Methyl Ethers

| Reagent | Conditions | Advantages | Potential Issues |

|---|---|---|---|

| BBr₃ | CH₂Cl₂, low temp (-78°C to RT) | High efficiency, low temperature. nih.gov | Reacts with some carbonyls, moisture sensitive. researchgate.net |

| NaSEt/DMF | Reflux in DMF | Good for sensitive substrates, nucleophilic mechanism. | Foul odor of thiols, high temperature. reddit.com |

| HBr/AcOH | Reflux | Inexpensive | Harsh conditions, potential side reactions. |

| PPTS | Microwave, solvent-free | Fast, high yield, green chemistry. researchgate.net | Requires microwave reactor. |

Selective Hydroxylation Methods

Directly introducing a hydroxyl group onto a pre-functionalized aromatic ring is a challenging transformation. A hypothetical route could involve the selective hydroxylation of a 3-bromo-2-fluorobenzaldehyde precursor. However, controlling the regioselectivity of such a reaction would be difficult due to the presence of multiple substituents. Modern methods for directed C-H activation and oxidation exist but are often complex and catalyst-dependent. Given the availability of reliable routes starting from substituted phenols, this approach is generally considered less practical for this specific target molecule.

Protection and Deprotection Strategies for Functional Groups

In a multi-step synthesis of a molecule with several reactive sites like this compound, the use of protecting groups is essential. uchicago.edu The strategy often relies on "orthogonal protection," where different protecting groups can be removed under specific conditions without affecting others. bham.ac.uk

Phenol Protection: The acidic proton of the hydroxyl group is incompatible with strongly basic or nucleophilic reagents like Grignard reagents. oup.com Common protecting groups for phenols include:

Methyl Ether (Me): Introduced using reagents like dimethyl sulfate (B86663) or methyl iodide. It is robust and stable to many conditions but requires strong reagents (BBr₃, HBr) for cleavage. vanderbilt.edu

Benzyl (B1604629) Ether (Bn): Stable to acidic and basic conditions but can be removed selectively by catalytic hydrogenolysis, which would not affect most other groups on the ring.

Silyl (B83357) Ethers (e.g., TBS, TIPS): These are introduced using silyl chlorides and are stable to many non-acidic conditions. They are readily cleaved by fluoride ion sources (like TBAF), providing an orthogonal removal strategy. libretexts.org

Aldehyde Protection: The aldehyde group is electrophilic and will react with nucleophiles like Grignard reagents. If a Grignard reaction is planned elsewhere on the molecule, the aldehyde must be protected.

Acetals/Ketals: Aldehydes are commonly protected by reacting them with a diol (e.g., ethylene glycol) under acidic catalysis to form a cyclic acetal (B89532). Acetals are stable to bases, nucleophiles, and reducing agents but are easily removed by treatment with aqueous acid. libretexts.orgchemistrysteps.com

A strategic synthetic plan might involve protecting the aldehyde as an acetal, performing a reaction on another part of the molecule, and then deprotecting the acetal under mild acidic conditions. The choice of protecting groups must be carefully planned to ensure their stability during intermediate steps and their selective removal to reveal the final functional groups.

Table 3: Orthogonal Protecting Group Strategies

| Functional Group | Protecting Group | Protection Conditions | Deprotection Conditions | Stable To |

|---|---|---|---|---|

| Phenol (-OH) | Methyl (Me) | MeI, K₂CO₃ | BBr₃ or HBr (harsh) | Base, Nucleophiles, H₂/Pd |

| Phenol (-OH) | Benzyl (Bn) | BnBr, K₂CO₃ | H₂, Pd/C (mild) | Acid, Base, Nucleophiles |

| Phenol (-OH) | TBDMS | TBDMSCl, Imidazole | TBAF (mild) | Base, H₂/Pd, mild acid |

Optimization of Reaction Conditions and Yields

The efficiency of a synthetic route is highly dependent on the optimization of reaction conditions for each step. This involves a systematic investigation of various parameters to maximize the yield and purity of the desired product while minimizing reaction times and the formation of byproducts.

The choice of solvent can significantly influence the rate and outcome of a chemical reaction. For the synthesis of halogenated benzaldehydes, a range of solvents can be considered.

Dichloromethane (B109758) (DCM) is a common solvent for bromination reactions due to its inertness and ability to dissolve a wide range of organic compounds.

Tetrahydrofuran (THF) is a polar aprotic solvent that is often used in organometallic reactions, such as Grignard reagent formation and ortho-lithiation. In the context of formylation of phenols, dry THF is a suitable solvent. orgsyn.org

Dimethylformamide (DMF) is a highly polar aprotic solvent that can be used as a formylating agent in reactions with organometallic species. It is also used as a solvent for nucleophilic substitution reactions.

The optimal solvent system is determined empirically for each specific reaction.

Many reactions in organic synthesis are facilitated by the use of catalysts. In the synthesis of this compound, catalysts could be employed in several steps. For instance, in the protection of the hydroxyl group as an ether, a phase-transfer catalyst might be used to improve the reaction rate. In formylation reactions, the choice and loading of the catalyst, such as a Lewis acid, can impact the regioselectivity and yield. For bromination reactions, while a catalyst is not always necessary, Lewis acids like anhydrous ferric chloride (FeCl₃) or aluminum chloride (AlCl₃) can be used to increase the rate of reaction.

Reaction temperature and duration are critical parameters to control. Many organic reactions are sensitive to temperature, with higher temperatures generally leading to faster reaction rates. However, elevated temperatures can also promote the formation of undesired byproducts. For example, in ortho-lithiation reactions, very low temperatures (e.g., -78 °C) are often required to prevent decomposition of the organolithium intermediate. The progress of a reaction is typically monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the optimal reaction time. For the ortho-formylation of 2-bromophenol, a reaction time of 4 hours at a bath temperature of about 75°C has been reported to be effective. orgsyn.org

Precursors to this compound and Related Halogenated Benzaldehydes

The synthesis of this compound can be envisaged from several potential precursors. A plausible precursor is 2-bromo-3-fluorophenol . The synthesis of this compound has been described and involves the ortho-bromination of a protected 3-fluorophenol (B1196323). guidechem.com Subsequent formylation of 2-bromo-3-fluorophenol would then be required to introduce the aldehyde group. The ortho-formylation of phenols is a well-established transformation. For instance, 3-bromosalicylaldehyde can be prepared from 2-bromophenol via ortho-formylation using paraformaldehyde and anhydrous magnesium dichloride in the presence of triethylamine. orgsyn.org A similar strategy could potentially be applied to 2-bromo-3-fluorophenol.

Other related halogenated benzaldehydes provide insights into synthetic strategies. The synthesis of 3-bromo-4-fluorobenzaldehyde has been reported starting from 4-fluorobenzaldehyde via bromination. Another approach involves the preparation from 3-bromo-4-fluorobenzonitrile. The synthesis of 2-bromo-6-fluorobenzaldehyde has been achieved through the bromination and subsequent oxidation of 2-fluoro-6-methyltoluene. google.com The preparation of 2-chloro-6-fluorobenzaldehyde involves the oxidation of 2-chloro-6-fluorotoluene. wikipedia.org

The synthesis of various other halogenated hydroxybenzaldehydes has also been documented, providing a toolbox of reactions that could be adapted for the synthesis of the target molecule. These include:

2-Bromo-6-hydroxybenzaldehyde (B41729) chemicalbook.com

6-Bromo-3-fluoro-2-hydroxybenzaldehyde chemscene.com

2-Bromo-3-hydroxybenzaldehyde researchgate.net

2-Fluoro-6-hydroxybenzaldehyde oakwoodchemical.com

2-Bromo-6-chloro-4-hydroxybenzaldehyde

The synthesis of these related compounds often involves electrophilic aromatic substitution reactions such as bromination and formylation on appropriately substituted phenol or benzaldehyde precursors. The regioselectivity of these reactions is governed by the electronic and steric effects of the substituents already present on the aromatic ring.

Table 3: Precursors and Related Halogenated Benzaldehydes

| Compound | Potential Precursor(s) |

|---|---|

| This compound | 2-Bromo-3-fluorophenol, 2-Fluoro-6-hydroxybenzaldehyde |

| 3-Bromosalicylaldehyde | 2-Bromophenol |

| 3-Bromo-4-fluorobenzaldehyde | 4-Fluorobenzaldehyde, 3-Bromo-4-fluorobenzonitrile |

| 2-Bromo-6-fluorobenzaldehyde | 2-Fluoro-6-methyltoluene |

2-Fluoro-6-hydroxybenzaldehyde

The synthesis of 2-Fluoro-6-hydroxybenzaldehyde often starts from 2-fluorophenol and involves the introduction of a formyl group (-CHO) onto the aromatic ring, specifically at the position ortho to the hydroxyl group. This transformation is known as ortho-formylation. Several classical and modern methods are available for this purpose.

The Reimer-Tiemann reaction is a well-established method for the ortho-formylation of phenols. wikipedia.orgbyjus.comallen.in This reaction typically involves treating the phenol with chloroform (CHCl₃) in the presence of a strong base, such as sodium hydroxide (NaOH). byjus.comallen.in The process generates a highly reactive dichlorocarbene (B158193) (:CCl₂) intermediate, which acts as the electrophile. wikipedia.orgallen.innrochemistry.com The phenoxide ion, formed by the deprotonation of the phenol, attacks the dichlorocarbene. Subsequent hydrolysis of the resulting intermediate introduces the aldehyde group, yielding the desired o-hydroxybenzaldehyde. wikipedia.orgallen.in The reaction is generally carried out in a biphasic solvent system due to the poor solubility of hydroxides in chloroform. wikipedia.org

Another classic approach is the Duff reaction , which uses hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as glycerol and boric acid or trifluoroacetic acid. synarchive.comwikipedia.orglookchem.comchemeurope.com This reaction is also selective for the ortho position relative to the hydroxyl group. wikipedia.org The electrophilic species is an iminium ion generated from the protonated hexamine. wikipedia.orgchemeurope.com The initial product is an imine, which is then hydrolyzed to release the aldehyde. wikipedia.orgchemeurope.com

While these methods are foundational, they can suffer from moderate yields and lack of complete regioselectivity. A more modern and efficient method for the ortho-formylation of phenols employs a combination of magnesium chloride (MgCl₂), triethylamine (Et₃N), and paraformaldehyde. This method has been shown to provide high yields of salicylaldehydes with excellent selectivity for the ortho position. orgsyn.org

3-Bromo-2-hydroxybenzaldehyde

A documented synthetic route to 3-Bromo-2-hydroxybenzaldehyde involves the direct formylation of 2-bromophenol. One effective method is the reaction of 2-bromophenol with anhydrous magnesium dichloride, solid paraformaldehyde, and triethylamine in dry tetrahydrofuran (THF), which is then heated under reflux. jst.go.jp This approach provides a targeted way to introduce the aldehyde group ortho to the existing hydroxyl group on the brominated phenol ring.

| Starting Material | Reagents | Solvent | Conditions | Product |

| 2-Bromophenol | Anhydrous MgCl₂, Paraformaldehyde, Triethylamine (Et₃N) | Dry THF | Reflux | 3-Bromo-2-hydroxybenzaldehyde |

2-Bromo-6-fluorobenzaldehyde

The synthesis of 2-Bromo-6-fluorobenzaldehyde can be effectively achieved through a two-step process starting from 2-bromo-6-fluorotoluene. This strategy involves the side-chain bromination of the methyl group, followed by oxidation of the resulting benzyl bromide to the aldehyde.

The first step is a free-radical bromination of 2-bromo-6-fluorotoluene to produce 2-bromo-6-fluorobenzyl bromide. This is typically carried out using hydrobromic acid and hydrogen peroxide under illumination, which generates bromine radicals. rsc.org

The second step is the Kornblum oxidation , which converts the 2-bromo-6-fluorobenzyl bromide into 2-Bromo-6-fluorobenzaldehyde. rsc.org This is achieved by reacting the benzyl bromide with dimethyl sulfoxide (DMSO) in the presence of an inorganic base like sodium bicarbonate. rsc.org The reaction is typically heated to drive the conversion. synarchive.com This method is advantageous due to its operational simplicity and relatively low cost. rsc.org

| Step | Starting Material | Reagents | Solvent | Conditions | Intermediate/Product | Purity | Yield |

| 1 | 2-Bromo-6-fluorotoluene | 40% HBr, 30% H₂O₂, light | Carbon tetrachloride | 18 hours | 2-Bromo-6-fluorobenzyl bromide | 94.2% | 89.6% |

| 2 | 2-Bromo-6-fluorobenzyl bromide | Sodium bicarbonate, Dimethyl sulfoxide (DMSO) | - | 95°C, 12 hours | 2-Bromo-6-fluorobenzaldehyde | 99.7% | 70.8% |

| 1 | 2-Bromo-6-fluorotoluene | 40% HBr, 30% H₂O₂, light | - | 24 hours | 2-Bromo-6-fluorobenzyl bromide | 95.6% | 88.9% |

| 2 | 2-Bromo-6-fluorobenzyl bromide | Sodium bicarbonate, Dimethyl sulfoxide (DMSO) | - | 70°C, 2 hours | 2-Bromo-6-fluorobenzaldehyde | 99.6% | 65.8% |

(3-bromo-2-fluoro-phenyl)methanol as Precursor for 3-Bromo-2-fluorobenzaldehyde

The conversion of (3-bromo-2-fluoro-phenyl)methanol, a benzyl alcohol derivative, into 3-Bromo-2-fluorobenzaldehyde is a standard oxidation reaction. This transformation requires a suitable oxidizing agent that can selectively oxidize the primary alcohol to an aldehyde without over-oxidizing it to a carboxylic acid.

Chemical Reactivity and Transformations of 3 Bromo 2 Fluoro 6 Hydroxybenzaldehyde

Reactivity of the Aldehyde Moiety

The aldehyde group (-CHO) is a primary site of chemical reactivity, readily undergoing oxidation, reduction, and nucleophilic addition-elimination reactions. The electronic environment of the benzene (B151609) ring, influenced by the hydroxyl, bromo, and fluoro substituents, modulates the reactivity of this carbonyl group.

The aldehyde functional group in 3-Bromo-2-fluoro-6-hydroxybenzaldehyde can be readily oxidized to the corresponding carboxylic acid, 3-bromo-2-fluoro-6-hydroxybenzoic acid. This transformation is a common step in the synthesis of more complex molecules. The reaction can be achieved using various strong oxidizing agents. For instance, potassium permanganate (B83412) (KMnO₄) in an acidic medium or chromium trioxide (CrO₃) can effectively facilitate this conversion. The choice of reagent can influence reaction conditions and yield.

| Oxidizing Agent | Conditions | Product | Approximate Yield |

| Potassium permanganate (KMnO₄) | H₂SO₄, 80°C | 3-Bromo-2-fluoro-6-hydroxybenzoic acid | ~75% |

| Chromium trioxide (CrO₃) | Acetic acid, 50°C | 3-Bromo-2-fluoro-6-hydroxybenzoic acid | ~68% |

This data is based on analogous reactions for substituted hydroxybenzaldehydes.

The aldehyde group can be selectively reduced to a primary alcohol, forming (3-bromo-2-fluoro-6-hydroxyphenyl)methanol. This reduction is typically accomplished using hydride reagents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent that effectively reduces the aldehyde without affecting other functional groups under standard conditions. For a more potent reduction, lithium aluminum hydride (LiAlH₄) can be used, although it requires anhydrous conditions to prevent decomposition.

| Reducing Agent | Conditions | Product |

| Sodium borohydride (NaBH₄) | Mild conditions (e.g., ethanol, room temp.) | (3-Bromo-2-fluoro-6-hydroxyphenyl)methanol |

| Lithium aluminum hydride (LiAlH₄) | Anhydrous conditions (e.g., THF, 0°C) | (3-Bromo-2-fluoro-6-hydroxyphenyl)methanol |

This data is based on analogous reactions for substituted hydroxybenzaldehydes.

Like other aldehydes, this compound undergoes condensation reactions with primary amines to form Schiff bases (or imines). This reaction involves the nucleophilic attack of the amine on the aldehyde's carbonyl carbon, followed by dehydration to form a carbon-nitrogen double bond (azomethine group). Substituted 2-hydroxybenzaldehydes are frequently used to create Schiff base ligands that can coordinate with various metal ions. nih.gov The resulting Schiff bases derived from this compound are valuable in coordination chemistry and materials science.

The carbonyl carbon of the aldehyde is electrophilic and susceptible to nucleophilic attack by ammonia (B1221849) derivatives. These reactions are fundamental in organic chemistry for the characterization and derivatization of aldehydes.

Oxime Formation: The compound reacts with hydroxylamine (B1172632) (NH₂OH) to form this compound oxime. calpaclab.com This reaction proceeds via nucleophilic addition to the carbonyl group, followed by the elimination of a water molecule.

Hydrazone Formation: Similarly, it reacts with hydrazine (B178648) derivatives. A specific example is the reaction with 2-pyridinecarboxylic acid hydrazide to synthesize 3-bromo-2-hydroxybenzaldehyde-2-pyridinecarboxylic acid hydrazone. researchgate.net These hydrazones can serve as ligands or as intermediates for further synthesis.

Reactivity of Aromatic Halogens (Bromine and Fluorine)

The presence of both bromine and fluorine atoms on the aromatic ring opens pathways for substitution reactions, particularly nucleophilic aromatic substitution, which is facilitated by the electron-withdrawing nature of the other ring substituents.

Aryl halides are typically resistant to nucleophilic substitution, but the reaction is possible when the aromatic ring is "activated" by potent electron-withdrawing groups. In this compound, the aldehyde group (-CHO) acts as a strong electron-withdrawing group, particularly deactivating the ortho and para positions relative to it and making the ring more susceptible to nucleophilic attack.

The reaction generally proceeds through an addition-elimination mechanism. A nucleophile attacks the carbon atom bearing a halogen, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. libretexts.org Subsequently, the halide ion is eliminated, restoring the aromaticity of the ring.

Both the fluorine and bromine atoms can potentially act as leaving groups. Generally, in nucleophilic aromatic substitution, fluorine is a better leaving group than bromine because its high electronegativity strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and better able to stabilize the incoming negative charge in the intermediate. Studies on fluoro-substituted benzaldehydes confirm that fluorine substituents increase the rate of nucleophilic aromatic substitution. acgpubs.org Therefore, under suitable conditions with a strong nucleophile (e.g., methoxide, amines), substitution of the fluorine atom is often favored over the bromine atom.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)

The bromine atom at the C3 position of this compound serves as a key handle for forming new carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for constructing complex molecular architectures. The C-Br bond is susceptible to oxidative addition to a low-valent palladium catalyst, initiating the catalytic cycle.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is widely used to form biaryl compounds. For this compound, a Suzuki-Miyaura reaction would replace the bromine atom with an aryl or vinyl group.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org This process is highly efficient for the synthesis of arylethynyl compounds. The reaction of this compound with various terminal alkynes provides a direct route to 3-alkynyl-2-fluoro-6-hydroxybenzaldehyde derivatives. sci-hub.sesoton.ac.uk

The table below illustrates potential products from these cross-coupling reactions.

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Resulting Product Structure |

|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2-Fluoro-6-hydroxy-[1,1'-biphenyl]-3-carbaldehyde |

| Suzuki-Miyaura | Vinylboronic acid | Pd(dppf)Cl₂, K₃PO₄ | 2-Fluoro-6-hydroxy-3-vinylbenzaldehyde |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 2-Fluoro-6-hydroxy-3-(phenylethynyl)benzaldehyde |

| Sonogashira | Trimethylsilylacetylene | Pd(PPh₃)₄, CuI, i-Pr₂NH | 2-Fluoro-6-hydroxy-3-((trimethylsilyl)ethynyl)benzaldehyde |

Influence of Electron-Withdrawing Halogens on Aromatic Electrophilicity

The presence of both fluorine and bromine atoms significantly modulates the electronic properties of the benzene ring. Halogens exert a dual electronic effect: an electron-withdrawing inductive effect (-I) due to their high electronegativity and a weaker electron-donating resonance effect (+R) due to their lone pairs.

Inductive Effect (-I): Both fluorine and bromine are strongly electronegative, pulling electron density away from the aromatic ring through the sigma bond framework. This effect deactivates the ring towards electrophilic aromatic substitution compared to unsubstituted benzene. The fluorine atom, being more electronegative than bromine, exerts a stronger inductive pull.

Resonance Effect (+R): The lone pairs on the halogen atoms can be delocalized into the ring's π-system. This effect directs incoming electrophiles to the ortho and para positions.

Reactivity of the Phenolic Hydroxyl Group

The hydroxyl group at the C6 position is phenolic, meaning it is directly attached to the aromatic ring. This imparts acidic properties to the hydroxyl proton and makes the oxygen atom a potent nucleophile and a strong directing group in electrophilic substitutions.

The phenolic hydroxyl can be readily alkylated to form an ether. A common method is the Williamson ether synthesis, where the phenol (B47542) is first deprotonated with a suitable base (e.g., sodium hydride or potassium carbonate) to form a more nucleophilic phenoxide ion. This ion then displaces a halide from an alkyl halide, such as 2-iodopropane, in an SN2 reaction to yield the corresponding ether.

Reaction Scheme: this compound + K₂CO₃ + CH₃CH(I)CH₃ → 3-Bromo-2-fluoro-6-isopropoxybenzaldehyde

Beyond the alkylation described above, the hydroxyl group undergoes typical phenolic reactions.

Esterification: It can be converted to an ester by reacting with acylating agents like acyl chlorides or acid anhydrides in the presence of a base (e.g., pyridine (B92270) or triethylamine). For example, reaction with acetyl chloride would yield 3-bromo-2-fluoro-6-formylphenyl acetate.

Etherification: As discussed, this is a key transformation. The formation of ethers, such as a methyl ether (using a reagent like dimethyl sulfate (B86663) or methyl iodide), is often employed as a strategy to protect the hydroxyl group during subsequent synthetic steps.

While the C-Br bond is a handle for cross-coupling, the acidic proton of the phenolic hydroxyl group can interfere with many organometallic reactions, including palladium-catalyzed couplings. The hydroxyl group can be deprotonated by the bases used in these reactions, leading to side reactions or catalyst deactivation. The resulting phenoxide can coordinate to the palladium center, inhibiting the catalytic cycle.

Therefore, it is often necessary to "protect" the hydroxyl group before carrying out such transformations. sci-hub.se This involves converting it into a less reactive functional group, commonly an ether (e.g., methoxy (B1213986), benzyloxy) or a silyl (B83357) ether (e.g., tert-butyldimethylsilyl ether). After the coupling reaction is complete, the protecting group can be removed to regenerate the free phenol.

Mechanistic Studies of Select Reactions

Mechanistic Pathways of Halogenation

Further halogenation of this compound proceeds via an electrophilic aromatic substitution (EAS) mechanism. masterorganicchemistry.commasterorganicchemistry.com The outcome of this reaction is dictated by the directing effects of the substituents already present on the benzene ring: the hydroxyl (-OH), fluoro (-F), bromo (-Br), and aldehyde (-CHO) groups.

The existing substituents influence both the rate of reaction and the position of the incoming electrophile. libretexts.orglatech.edu Activating groups increase the electron density of the ring, making it more nucleophilic and thus more reactive than benzene, while deactivating groups withdraw electron density, slowing the reaction. libretexts.org

-OH (hydroxyl) group: A strongly activating group that directs incoming electrophiles to the ortho and para positions. libretexts.orgunizin.org

-F (fluoro) and -Br (bromo) groups: These halogens are deactivating due to their strong electron-withdrawing inductive effect but are ortho, para-directors because of an electron-donating resonance effect. latech.eduunizin.org

-CHO (aldehyde) group: A deactivating group that directs incoming electrophiles to the meta position. libretexts.orgunizin.org

In the case of this compound, the available positions for substitution are C4 and C5. The directing effects of the substituents converge to strongly favor halogenation at the C5 position. The powerful activating and ortho-directing effect of the hydroxyl group at C6 is the dominant influence. This is reinforced by the para-directing effect of the fluorine at C2 and the meta-directing effect of the aldehyde at C1.

The mechanism for halogenation (e.g., bromination) at the C5 position involves a two-step process: masterorganicchemistry.com

Attack of the Electrophile: The aromatic ring acts as a nucleophile, attacking the bromine electrophile (Br⁺), which is typically generated from Br₂ with a Lewis acid catalyst like FeBr₃. masterorganicchemistry.comlibretexts.org This is the slow, rate-determining step as it temporarily disrupts the ring's aromaticity. masterorganicchemistry.com This attack forms a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. The positive charge is delocalized across the ring, with particularly stable resonance structures placing the charge adjacent to the electron-donating hydroxyl group.

Deprotonation: A weak base (such as FeBr₄⁻) removes a proton from the C5 position. masterorganicchemistry.com This is a fast step that restores the aromaticity of the ring, yielding the final product, 5,3-dibromo-2-fluoro-6-hydroxybenzaldehyde. masterorganicchemistry.commasterorganicchemistry.com

| Step | Description | Intermediate/Transition State |

| 1 | Generation of the electrophile (e.g., Br⁺ from Br₂ and FeBr₃). | Lewis acid-base complex (Br₂-FeBr₃) |

| 2 | Nucleophilic attack of the aromatic ring on the electrophile. | Resonance-stabilized arenium ion (sigma complex) |

| 3 | Deprotonation by a weak base to restore aromaticity. | Transition state leading to product |

Mechanisms of Aldehyde Functionalization

The aldehyde group of this compound is characterized by an electrophilic carbonyl carbon, making it susceptible to nucleophilic attack. This reactivity allows for a variety of functionalization reactions, most of which proceed through a nucleophilic addition mechanism. openstax.orgncert.nic.in

General Nucleophilic Addition: The fundamental mechanism involves a two-step process: libretexts.org

Nucleophilic Attack: A nucleophile attacks the electrophilic carbonyl carbon. The hybridization of this carbon changes from sp² to sp³, and the electrons from the carbon-oxygen π-bond move to the oxygen atom, forming a tetrahedral alkoxide intermediate. ncert.nic.inunacademy.com

Protonation: The negatively charged alkoxide intermediate is then protonated by a proton source (like water or a mild acid) in the reaction medium to yield an alcohol. openstax.orgncert.nic.in

Wittig Reaction: A prominent example of aldehyde functionalization is the Wittig reaction, which converts aldehydes and ketones into alkenes. wikipedia.orglibretexts.org The mechanism for the reaction of this compound with a phosphorus ylide (Wittig reagent) is as follows:

The reaction is initiated by the nucleophilic attack of the ylide's carbanion on the aldehyde's carbonyl carbon. libretexts.org For reactions conducted under lithium-salt-free conditions, the currently accepted mechanism involves a concerted [2+2] cycloaddition. wikipedia.orgchemistrysteps.com This pathway leads directly to a four-membered heterocyclic intermediate known as an oxaphosphetane, bypassing the previously postulated zwitterionic betaine (B1666868) intermediate. organic-chemistry.orglibretexts.orgwikipedia.org

The oxaphosphetane intermediate is unstable and spontaneously decomposes in an irreversible, exothermic step. libretexts.orglibretexts.org This decomposition occurs through a retro-[2+2] cycloaddition, breaking the C-O and C-P bonds while forming a new C=C π-bond (the alkene product) and a very stable phosphorus-oxygen double bond in triphenylphosphine (B44618) oxide, which is the thermodynamic driving force for the reaction. organic-chemistry.orgmasterorganicchemistry.com

| Step | Mechanistic Pathway | Key Intermediate | Result |

| 1 | Nucleophilic attack of the phosphorus ylide on the aldehyde carbonyl carbon. | [2+2] Cycloaddition Transition State | Formation of new C-C and P-O bonds. |

| 2 | Formation of a four-membered ring. | Oxaphosphetane ucla.edu | A transient cyclic intermediate. |

| 3 | Decomposition of the intermediate. | Retro-[2+2] Cycloaddition | Formation of the final alkene and triphenylphosphine oxide. |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR can elucidate the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy would be instrumental in identifying the number and environment of the hydrogen atoms in 3-Bromo-2-fluoro-6-hydroxybenzaldehyde. The spectrum is expected to show distinct signals for the aldehydic proton, the hydroxyl proton, and the two aromatic protons.

Expected ¹H NMR Data:

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| Aldehyde (-CHO) | 9.5 - 10.5 | Singlet (s) or Doublet (d) | Coupling to fluorine might be observed (⁵JHF) |

| Hydroxyl (-OH) | 5.0 - 8.0 (variable) | Broad Singlet (br s) | Dependent on solvent and concentration |

| Aromatic (H-4) | 7.0 - 7.5 | Doublet of Doublets (dd) | ³JHH and ⁴JHF |

| Aromatic (H-5) | 6.8 - 7.2 | Doublet of Doublets (dd) | ³JHH and ⁵JHF |

The aldehydic proton is expected to appear far downfield due to the strong deshielding effect of the carbonyl group.

The hydroxyl proton's chemical shift can vary significantly and the peak is often broad due to chemical exchange.

The two aromatic protons would appear as a coupled system, with their signals split into doublets of doublets due to coupling with each other (ortho-coupling, ³JHH) and with the fluorine atom (meta- and para-coupling, ⁴JHF and ⁵JHF, respectively).

¹³C NMR Spectroscopic Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal, with its chemical shift influenced by its electronic environment.

Expected ¹³C NMR Data:

| Carbon Atom | Expected Chemical Shift (ppm) | Expected C-F Coupling |

| C=O (Aldehyde) | 185 - 195 | Doublet (³JCF) |

| C-OH (C6) | 155 - 165 | Doublet (²JCF) |

| C-F (C2) | 150 - 160 | Doublet (¹JCF) |

| C-Br (C3) | 110 - 120 | Doublet (²JCF) |

| C-H (C4) | 125 - 135 | Doublet (³JCF) |

| C-H (C5) | 115 - 125 | Doublet (⁴JCF) |

| C-CHO (C1) | 120 - 130 | Doublet (³JCF) |

The aldehydic carbonyl carbon is the most deshielded and will appear furthest downfield.

Carbons directly bonded to electronegative atoms (O, F, Br) will have characteristic chemical shifts.

Crucially, all carbon signals are expected to be split into doublets due to coupling with the ¹⁹F nucleus, with the magnitude of the coupling constant (JCF) decreasing with the number of bonds separating the carbon and fluorine atoms.

¹⁹F NMR Spectroscopic Analysis

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique that would provide direct information about the fluorine atom's environment. For this compound, the ¹⁹F NMR spectrum is expected to show a single signal. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring. The multiplicity of the signal would be a doublet of doublets, arising from coupling to the two ortho-protons (H-1 and H-3, if present, but in this case, C-1 and C-3 substituents) and the meta-proton (H-4).

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive analytical technique used to measure the mass-to-charge ratio of ions. It would be used to confirm the molecular weight of this compound and to gain structural information from its fragmentation pattern.

The mass spectrum would be expected to show a molecular ion peak [M]⁺. Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Expected Fragmentation Pattern:

[M]⁺: The molecular ion.

[M-H]⁺: Loss of a hydrogen radical from the aldehyde.

[M-CHO]⁺: Loss of the formyl radical, a common fragmentation for benzaldehydes.

[M-Br]⁺: Loss of the bromine atom.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the vibration of atoms in a molecule and is used to identify the presence of specific functional groups. The IR spectrum of this compound would exhibit characteristic absorption bands for the hydroxyl, carbonyl, and aromatic C-H and C-C bonds.

Expected IR Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (hydroxyl) | 3200 - 3600 | Broad |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C=O stretch (aldehyde) | 1670 - 1700 | Strong |

| C=C stretch (aromatic) | 1450 - 1600 | Medium to Strong |

| C-O stretch (hydroxyl) | 1200 - 1300 | Strong |

| C-F stretch | 1100 - 1250 | Strong |

| C-Br stretch | 500 - 650 | Medium to Strong |

The position of the C=O stretch may be influenced by intramolecular hydrogen bonding with the ortho-hydroxyl group.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While no published crystal structure for this compound was found, such an analysis would provide unambiguous data on bond lengths, bond angles, and intermolecular interactions in the solid state.

A crystallographic study would be expected to reveal a planar or nearly planar aromatic ring. It would also precisely map the intramolecular hydrogen bond between the C6-hydroxyl group and the oxygen of the C1-aldehyde group, which is a common feature in ortho-hydroxybenzaldehydes. Furthermore, the analysis would detail how the molecules pack in the crystal lattice, likely influenced by intermolecular forces such as halogen bonding (involving the bromine atom) and π-π stacking interactions between the aromatic rings. For the related compound, 3-Bromo-2-hydroxybenzaldehyde (B158676), crystal structure analysis has confirmed the planarity of the molecule and the presence of intramolecular O—H⋯O hydrogen bonding. nih.gov

Due to a lack of available scientific literature and specific research data for the chemical compound "this compound," it is not possible to provide a detailed article on its advanced spectroscopic characterization and structural elucidation that meets the requirements of the requested outline.

A thorough search for experimental and computational studies on "this compound" did not yield any specific information regarding its molecular planarity, intramolecular hydrogen bonding, or intermolecular interactions. The available information is limited to commercial sources providing basic details such as CAS number and molecular formula.

Scholarly articles detailing the crystallographic and spectroscopic properties of related compounds, such as 3-Bromo-2-hydroxybenzaldehyde and other halogenated salicylaldehydes, are available. However, in strict adherence to the instructions to focus solely on "this compound," this information cannot be used to infer the properties of the target compound.

Therefore, the sections on Molecular Planarity and Conformation, Intramolecular Hydrogen Bonding Interactions, and Intermolecular Interactions and Crystal Packing cannot be completed at this time with the required scientific accuracy and detail. Further experimental or computational research on "this compound" is needed to generate the data required for such an analysis.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular structures, energies, and properties. For 3-Bromo-2-fluoro-6-hydroxybenzaldehyde, DFT calculations would be instrumental in understanding its fundamental chemical characteristics.

Mapping Transition States and Activation Energies

The mapping of transition states and the calculation of activation energies are critical for understanding the kinetics of chemical reactions. This information helps in predicting the feasibility and rate of a particular reaction pathway. At present, there are no published studies that have mapped the transition states or calculated the activation energies for reactions involving this compound. Such studies would be invaluable for predicting its behavior in various synthetic transformations.

Energy Profiles of Reaction Pathways

Detailed energy profiles of reaction pathways provide a comprehensive understanding of the mechanism of a chemical reaction, including the identification of intermediates and transition states. The generation of such profiles for reactions involving this compound would offer deep insights into its reactivity. However, the scientific literature currently lacks any such energy profiles for this specific compound.

Frontier Molecular Orbital (FMO) Analysis

FMO theory is a powerful qualitative tool used to predict the reactivity and selectivity of chemical reactions. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the interacting molecules.

Identification of Nucleophilic and Electrophilic Sites

The distribution of the HOMO and LUMO across the molecular structure of this compound would allow for the precise identification of its nucleophilic and electrophilic sites. The HOMO typically indicates regions susceptible to electrophilic attack, while the LUMO points to sites prone to nucleophilic attack. Without specific FMO analysis for this compound, the definitive assignment of these reactive sites remains speculative.

Prediction of Regioselectivity in Chemical Reactions

The relative energies and spatial distributions of the frontier orbitals are key determinants of regioselectivity in chemical reactions, such as electrophilic aromatic substitution or nucleophilic addition. FMO analysis would provide a theoretical basis for predicting the preferred sites of reaction on the this compound molecule. Currently, no such predictive studies have been reported.

Solvent Effects Modeling (e.g., COSMO-RS simulations)

The solvent in which a reaction is conducted can have a profound impact on its rate and outcome. Solvation models, such as the Conductor-like Screening Model for Real Solvents (COSMO-RS), allow for the theoretical prediction of these effects by considering the interactions between the solute and the solvent at a quantum chemical level. Investigations into the solvent effects on the properties and reactivity of this compound have not been documented in the available literature.

Molecular Dynamics Simulations for Conformational Analysis

For a molecule like this compound, MD simulations would typically be employed to explore the rotational freedom around its single bonds, particularly the C-C bond connecting the aldehyde group to the benzene (B151609) ring and the C-O bond of the hydroxyl group. These simulations can reveal the most stable conformations (rotamers) and the energy barriers between them.

In a broader context, MD simulations have been performed on related molecules, such as 5-bromo-2-hydroxybenzaldehyde, to investigate its interactions with biological macromolecules like proteins. nih.govresearchgate.net These studies, while focused on intermolecular interactions rather than intramolecular conformational analysis, demonstrate the utility of MD in understanding how this class of molecules behaves in a dynamic environment. Such simulations provide insights into the flexibility of the molecule and how its conformation might adapt upon binding to a receptor site.

The conformational space of this compound is likely influenced by intramolecular hydrogen bonding between the hydroxyl group and the aldehyde's carbonyl oxygen, as well as steric and electronic interactions involving the bromine and fluorine substituents. MD simulations would be an invaluable tool for quantifying these effects and providing a detailed picture of the molecule's conformational landscape.

Quantum Chemical Descriptors for Reactivity Prediction

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that help in predicting its chemical reactivity. These descriptors are often calculated using methods like Density Functional Theory (DFT). For this compound, while specific calculations are not published, we can infer its reactivity by examining studies on analogous compounds, such as 5-bromo-2-hydroxybenzaldehyde. nih.govresearchgate.net

Key quantum chemical descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, ionization potential, electron affinity, electronegativity, chemical hardness, and electrophilicity index.

HOMO and LUMO: The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons. A higher HOMO energy indicates a better electron donor. The LUMO is the innermost orbital without electrons and relates to the ability to accept electrons. A lower LUMO energy suggests a better electron acceptor.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of chemical reactivity. A smaller energy gap implies that the molecule is more easily polarizable and thus more reactive.

Global Reactivity Descriptors: Other descriptors like ionization potential (related to HOMO energy), electron affinity (related to LUMO energy), electronegativity (tendency to attract electrons), chemical hardness (resistance to change in electron distribution), and the electrophilicity index (a measure of electrophilic character) provide a more comprehensive picture of reactivity.

Theoretical studies on 5-bromo-2-hydroxybenzaldehyde using DFT with the B3LYP functional and 6-311++G(d,p) basis set have been performed to calculate these descriptors. nih.govresearchgate.net It is expected that this compound would exhibit comparable, yet distinct, values due to the different substitution pattern. The presence of the electronegative fluorine atom adjacent to the bromine would likely influence the electron distribution and, consequently, the reactivity descriptors.

Table 1: Predicted Quantum Chemical Descriptors (Illustrative based on related compounds)

| Descriptor | Predicted Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | ~ -6.5 eV | Electron donating ability |

| LUMO Energy | ~ -2.0 eV | Electron accepting ability |

| HOMO-LUMO Gap | ~ 4.5 eV | Chemical reactivity and stability |

| Electronegativity (χ) | ~ 4.25 eV | Tendency to attract electrons |

| Chemical Hardness (η) | ~ 2.25 eV | Resistance to electronic change |

Note: The values in this table are illustrative and represent typical ranges for similar halogenated salicylaldehydes. Actual calculated values for this compound may differ.

Electronic Structure Analysis and Halogen Effects on Aromatic Systems

Molecular Electrostatic Potential (MEP): An MEP map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). In a study of 5-bromo-2-hydroxybenzaldehyde, the MEP map shows that the most negative region (red/yellow) is located around the carbonyl oxygen of the aldehyde group, making it a likely site for electrophilic attack. nih.govresearchgate.net Conversely, the region around the hydroxyl hydrogen is typically positive (blue), indicating its acidic nature. For this compound, a similar distribution is expected, with the electronegative fluorine and bromine atoms also influencing the potential map.

Electron Localization Function (ELF) and Natural Bond Orbital (NBO) Analysis: ELF is a method used to visualize regions of high electron localization, providing insights into chemical bonding. NBO analysis examines the electron density in terms of localized bonds and lone pairs, revealing details about hybridization and hyperconjugative interactions that contribute to molecular stability. For 5-bromo-2-hydroxybenzaldehyde, these analyses have been used to understand the delocalization of electrons within the molecule and the nature of its intramolecular hydrogen bond. nih.govresearchgate.net

Halogen Effects: The presence of both bromine and fluorine on the aromatic ring has a profound impact on the electronic structure.

Inductive Effect: Both fluorine and bromine are more electronegative than carbon and thus exert a strong electron-withdrawing inductive effect (-I). Fluorine is the most electronegative element, so its inductive effect is stronger than that of bromine. This effect tends to decrease the electron density of the aromatic ring.

Mesomeric Effect: Halogens also possess lone pairs of electrons that can be delocalized into the aromatic ring, a phenomenon known as the +M (mesomeric or resonance) effect. This effect increases the electron density at the ortho and para positions. For halogens, the inductive effect generally outweighs the mesomeric effect.

Applications in Advanced Organic Synthesis

Role as a Versatile Intermediate in Complex Molecule Synthesis

3-Bromo-2-fluoro-6-hydroxybenzaldehyde serves as a key intermediate in the synthesis of a variety of complex organic molecules, particularly those with biological activity. While direct research on this specific molecule is emerging, the applications of its close analog, 3-bromo-2-hydroxybenzaldehyde (B158676), provide strong evidence of its synthetic potential. For instance, 3-bromo-2-hydroxybenzaldehyde is a known precursor in the synthesis of potential antiviral compounds, chiral aromatic spiroketals, and anticancer agents nih.gov. The presence of the additional fluorine atom in this compound is expected to further influence the biological activity and metabolic stability of the resulting complex molecules, making it an attractive starting material for the development of new therapeutic agents.

The utility of substituted benzaldehydes in the synthesis of bioactive compounds is well-established. For example, the marine compound 3-bromo-4,5-dihydroxybenzaldehyde (B99904) has been shown to protect skin cells from oxidative damage, highlighting the importance of brominated hydroxybenzaldehydes in medicinal chemistry nih.gov. The unique substitution pattern of this compound offers a distinct scaffold for the generation of novel bioactive compounds.

Synthesis of Heterocyclic Compounds (e.g., Indazoles)

Heterocyclic compounds are a cornerstone of medicinal chemistry, and substituted benzaldehydes are crucial starting materials for their synthesis. While the direct use of this compound in the synthesis of indazoles has not been extensively reported, the synthesis of various substituted indazoles from other brominated precursors is a common strategy. For example, 5-bromo-4-fluoro-1H-indazole can be synthesized from 3-fluoro-2-methylaniline (B146951) through a three-step process involving bromination, ring closure, and deprotection google.com. General methods for indazole synthesis often involve intramolecular C-N bond formation from ortho-haloaryl precursors researchgate.netnih.govresearchgate.net.

Furthermore, the aldehyde functionality of this compound allows for its participation in condensation reactions to form other important heterocyclic systems. A notable example is the Biginelli reaction, where the related 3-bromo-2-hydroxybenzaldehyde has been used to synthesize dihydropyrimidines, a class of compounds with a wide range of biological activities nih.gov. This demonstrates the potential of this compound to serve as a precursor for a diverse range of heterocyclic structures.

| Heterocyclic Compound Class | Precursor Example | Synthetic Strategy | Reference |

| Indazoles | 3-fluoro-2-methylaniline | Bromination, ring closure, deprotection | google.com |

| Dihydropyrimidines | 3-bromo-2-hydroxybenzaldehyde | Biginelli reaction | nih.gov |

Precursor in Cross-Coupling Reactions for Constructing Diverse Aromatic Frameworks

The bromine atom on the aromatic ring of this compound makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the construction of complex aromatic and heteroaromatic frameworks. While specific examples utilizing this compound are not yet widely published, the reactivity of aryl bromides in these transformations is well-documented.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide. It is a versatile method for forming carbon-carbon bonds. Aryl bromides are common substrates in Suzuki-Miyaura reactions, and this method has been used to synthesize a wide range of biaryl and substituted aromatic compounds nih.govnih.govmdpi.com. The presence of the electron-withdrawing fluorine and aldehyde groups in this compound can influence the reactivity of the C-Br bond in such couplings.

Heck Reaction: The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene organic-chemistry.orgrsc.orgrug.nl. This reaction is widely used in the synthesis of substituted alkenes and has been applied in the production of fine chemicals rug.nlresearchgate.netrsc.org. The reactivity of aryl bromides in the Heck reaction makes this compound a promising candidate for the synthesis of complex olefinic structures.

Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction of amines with aryl halides, leading to the formation of carbon-nitrogen bonds. This reaction is a powerful tool for the synthesis of anilines and their derivatives. The use of 3-halo-2-aminopyridines in such reactions has been demonstrated, showcasing the potential for amination of halogenated aromatic rings adjacent to a coordinating group nih.gov.

| Cross-Coupling Reaction | General Reactants | Key Features |

| Suzuki-Miyaura Coupling | Organoboron compound, Organohalide | Forms C-C bonds, tolerant to many functional groups |

| Heck Reaction | Unsaturated halide, Alkene | Forms substituted alkenes |

| Buchwald-Hartwig Amination | Amine, Aryl halide | Forms C-N bonds, synthesis of anilines |

Building Block for Ligand Synthesis in Metal Coordination Chemistry

Salicylaldehyde (B1680747) and its derivatives are classic precursors for the synthesis of Schiff base ligands. The reaction of the aldehyde group with primary amines leads to the formation of an imine, and the resulting Schiff base can act as a chelating ligand for various metal ions nih.gov. The hydroxyl group in the ortho position to the aldehyde is crucial for the chelating ability of these ligands.

The compound 3-bromo-2-hydroxybenzaldehyde, a close analog of the title compound, is frequently used to prepare Schiff base ligands and their metal complexes nih.govresearchgate.netscience.govscience.govsemanticscholar.orgnih.goviosrjournals.org. These complexes have been investigated for their catalytic, magnetic, and biological properties iosrjournals.org. The introduction of a fluorine atom in this compound can modulate the electronic properties of the resulting ligand and, consequently, the properties of the corresponding metal complexes. This makes it a valuable building block for the design of new coordination compounds with tailored functionalities.

Applications in Materials Science

The unique combination of functional groups in this compound also opens up possibilities for its use in materials science.

While specific examples of polymers derived from this compound are not yet reported, its structural features suggest its potential as a monomer. The hydroxyl and aldehyde groups can participate in polymerization reactions to form polyesters or polyethers. The presence of the bromo and fluoro substituents can impart specific properties to the resulting polymers, such as flame retardancy, thermal stability, and altered electronic properties. The ability to further functionalize the aromatic ring via cross-coupling reactions before or after polymerization adds to its versatility as a polymer building block bldpharm.com.

There is growing interest in the use of functionalized aromatic molecules in the fabrication of organic electronic materials. While direct application of this compound in this area is not yet established, the related compound 3-fluoro-2-hydroxybenzaldehyde is known to be a precursor for the synthesis of semiconducting acenes ossila.com. Acenes are a class of organic molecules with potential applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The presence of the bromine atom in this compound provides a handle for further modification through cross-coupling reactions, allowing for the synthesis of more extended and complex conjugated systems with tailored semiconducting properties.

Development of Analytical Probes and Chiral Auxiliaries

The reactivity of the aldehyde and hydroxyl groups, combined with the electronic effects of the halogen substituents, allows for the rational design of specialized molecules for analytical chemistry.

While direct studies on this compound as a chiral NMR probe are not extensively documented, its structural motifs are analogous to those used in the synthesis of chiral derivatizing agents (CDAs). CDAs are crucial for determining the enantiomeric excess of chiral molecules by NMR spectroscopy. The general principle involves the reaction of a chiral analyte with the CDA to form diastereomers, which exhibit distinct signals in the NMR spectrum.

The aldehyde functionality of this compound can be reacted with chiral amines or alcohols to form diastereomeric imines or acetals, respectively. The presence of the fluorine atom is particularly advantageous for ¹⁹F NMR spectroscopy, which offers a wide chemical shift range and high sensitivity, potentially leading to better resolution of the diastereomeric signals.

Table 1: Potential Reactions for CDA Synthesis

| Reactant | Functional Group of Analyte | Resulting Diastereomeric Product |

|---|---|---|

| This compound | Chiral primary amine | Imine |

| This compound | Chiral secondary amine | Iminium salt |

| This compound | Chiral alcohol | Acetal (B89532) |

The effectiveness of such a CDA would depend on the conformational rigidity of the resulting diastereomers and the proximity of the chiral center to the reporter nuclei (¹H or ¹⁹F) in the benzaldehyde (B42025) moiety.

Salicylaldehyde derivatives are well-established precursors for the synthesis of fluorescent probes, often through the formation of Schiff bases with various amines. mdpi.comnih.govccspublishing.org.cn These probes can be designed to detect specific analytes, such as metal ions or biologically relevant molecules, through mechanisms like chelation-enhanced fluorescence (CHEF) or excited-state intramolecular proton transfer (ESIPT). mdpi.com

The this compound scaffold is a promising candidate for developing novel fluorescent probes. The hydroxyl and aldehyde groups can participate in Schiff base condensation with a fluorophore-containing amine to generate a conjugated system. The electron-withdrawing effects of the bromine and fluorine atoms can modulate the electronic properties of the resulting molecule, potentially influencing its absorption and emission spectra.

Table 2: Key Features for Fluorescent Probe Development

| Structural Feature | Potential Role in Fluorescent Probe |

|---|---|

| Salicylaldehyde core | Foundation for ESIPT-based probes |

| Aldehyde group | Reactive site for Schiff base formation |

| Hydroxyl group | Can act as a proton donor and chelation site |

For instance, condensation with anilines or other aromatic amines could lead to probes whose fluorescence is quenched in the free state but enhanced upon binding to a target analyte. The high lipophilicity imparted by the halogen atoms could also be beneficial for applications in cellular imaging, facilitating membrane permeability.

Radiochemical Synthesis Applications

The presence of both bromine and fluorine atoms in this compound opens up possibilities for its use in radiochemical synthesis, particularly for the development of positron emission tomography (PET) tracers. PET is a powerful non-invasive imaging technique that utilizes compounds labeled with positron-emitting radionuclides.

The stable bromine atom on the aromatic ring could potentially be replaced with a radioactive bromine isotope, such as ⁷⁶Br (a positron emitter), through nucleophilic radiobromination methods. Copper-mediated radiobromination of aryl boron precursors has emerged as an efficient method for this purpose. nih.gov This would involve converting the bromo-substituted benzaldehyde into a corresponding boronic acid or ester precursor for subsequent radiolabeling.

Alternatively, the fluorine atom could be the site for radiolabeling with the most commonly used PET isotope, ¹⁸F. While direct nucleophilic aromatic substitution of fluoride (B91410) is challenging on an electron-rich ring, modern radiolabeling techniques, such as those involving organometallic precursors or multi-step syntheses where the ¹⁸F is introduced on a prosthetic group that is then attached to the benzaldehyde scaffold, could be employed. rsc.orgnih.gov

The development of a radiolabeled version of this compound or its derivatives could enable in vivo imaging studies, provided the resulting radiotracer exhibits favorable pharmacokinetic properties and targets a specific biological process.

Table 3: Potential Radionuclides for Labeling

| Radionuclide | Half-life | Imaging Modality | Potential Labeling Position |

|---|---|---|---|

| ¹⁸F | 109.7 min | PET | Fluoro position |

The dual halogen substitution offers flexibility in choosing the radiolabeling strategy based on the desired half-life of the tracer and the available radiochemistry infrastructure.

Derivatization and Functionalization Studies

Etherification of the Hydroxyl Group (e.g., Isopropyl Ether)

The phenolic hydroxyl group in 3-bromo-2-fluoro-6-hydroxybenzaldehyde is a prime site for functionalization. One common modification is etherification, which protects the hydroxyl group and can alter the molecule's solubility and electronic properties. The synthesis of an isopropyl ether derivative, 3-bromo-2-fluoro-6-isopropoxybenzaldehyde, has been documented. aobchem.com

This transformation is typically achieved via a Williamson ether synthesis. The reaction involves deprotonating the phenolic hydroxyl group with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form a more nucleophilic phenoxide ion. This intermediate then undergoes a nucleophilic substitution reaction (Sₙ2) with an alkyl halide, in this case, 2-bromopropane (B125204) or isopropyl iodide.

Reaction Scheme for Isopropyl Ether Synthesis:

Step 1: Deprotonation this compound + Base → 3-Bromo-2-fluoro-6-phenoxide intermediate

Step 2: Nucleophilic Substitution 3-Bromo-2-fluoro-6-phenoxide intermediate + 2-Bromopropane → 3-Bromo-2-fluoro-6-isopropoxybenzaldehyde

The resulting ether is a key intermediate for subsequent reactions where the presence of a free hydroxyl group would be undesirable.

| Reactant | Reagent | Product | Reaction Type |

| This compound | 1. Base (e.g., K₂CO₃) 2. 2-Bromopropane | 3-Bromo-2-fluoro-6-isopropoxybenzaldehyde | Williamson Ether Synthesis |

Condensation Product Formation with Nitrogen-Containing Compounds

The aldehyde functional group is highly reactive towards nucleophiles, particularly nitrogen-containing compounds like primary amines and hydrazines. These condensation reactions typically result in the formation of imines (Schiff bases) and hydrazones, respectively. These products are significant in coordination chemistry as ligands for metal complexes and in the synthesis of various heterocyclic compounds. nih.govresearchgate.net